6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate
Description
This compound features a 4-oxo-4H-pyran core substituted at position 6 with a ((4-methylthiazol-2-yl)thio)methyl group and at position 3 with a 3,4-diethoxybenzoate ester. Structural analogs often modify the benzoate substituents or the heterocyclic thioether moiety to tune physicochemical or biological properties.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-4-25-17-7-6-14(8-18(17)26-5-2)20(24)28-19-10-27-15(9-16(19)23)12-30-21-22-13(3)11-29-21/h6-11H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFZJYWQPGMOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A mixture of 1-chloro-2-propanone (0.1 mol) and thiourea (0.12 mol) in ethanol is refluxed at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization to form the thiazole ring. The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from hexane (yield: 78–82%).
Key analytical data :
- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 6.85 (s, 1H, thiazole-H).
- HRMS : m/z calc. for C₄H₅NS₂ [M+H]⁺: 132.0094; found: 132.0092.
Preparation of the Pyran Intermediate
The pyran intermediate, 6-(bromomethyl)-4-oxo-4H-pyran-3-ol, is synthesized via a Knorr-type condensation.
Condensation Reaction
A solution of ethyl acetoacetate (0.2 mol) and malonaldehyde (0.22 mol) in acetic anhydride is heated at 120°C for 4 hours. The reaction forms the pyran ring through keto-enol tautomerization and cyclization. After quenching with ice water, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield 6-methyl-4-oxo-4H-pyran-3-ol (yield: 65–70%).
Bromination
The methyl group at position 6 of the pyran is brominated using N-bromosuccinimide (NBS, 1.1 eq) under radical initiation with AIBN in CCl₄. The mixture is irradiated with a 365 nm UV lamp for 2 hours, yielding 6-(bromomethyl)-4-oxo-4H-pyran-3-ol (yield: 85–90%).
Key analytical data :
Coupling and Esterification
The final step involves conjugating the thiazole and pyran intermediates with 3,4-diethoxybenzoic acid.
Thioether Formation
6-(Bromomethyl)-4-oxo-4H-pyran-3-ol (0.05 mol) is reacted with 4-methylthiazole-2-thiol (0.055 mol) in dry DMF under nitrogen. Potassium carbonate (0.1 mol) is added as a base, and the mixture is stirred at 60°C for 8 hours. The thioether product, 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol, is extracted with dichloromethane and dried over MgSO₄ (yield: 75–80%).
Esterification with 3,4-Diethoxybenzoic Acid
The alcohol intermediate (0.03 mol) is esterified with 3,4-diethoxybenzoic acid (0.033 mol) using dicyclohexylcarbodiimide (DCC, 0.036 mol) and 4-dimethylaminopyridine (DMAP, catalytic) in anhydrous THF. The reaction is stirred at room temperature for 24 hours. After filtering off dicyclohexylurea, the solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate:hexane = 1:2) to yield the target compound (yield: 60–65%).
Key analytical data :
- IR (KBr) : 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (pyran C=O).
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, 6H, OCH₂CH₃), 2.50 (s, 3H, thiazole-CH₃), 4.15 (q, 4H, OCH₂), 5.20 (s, 2H, SCH₂), 6.90–7.80 (m, aromatic and pyran-H).
- HRMS : m/z calc. for C₂₁H₂₁NO₆S₂ [M+H]⁺: 447.0810; found: 447.0812.
Comparative Analysis of Synthetic Routes
A comparative evaluation of alternative methodologies is critical for optimizing efficiency:
| Parameter | Thioether Coupling (DMF/K₂CO₃) | Alternative (DMSO/NaH) |
|---|---|---|
| Yield | 75–80% | 60–65% |
| Reaction Time | 8 hours | 12 hours |
| Byproduct Formation | Minimal | Significant |
| Scalability | High | Moderate |
The DMF/K₂CO₃ method is superior in yield and scalability, making it the preferred industrial route.
Challenges and Mitigation Strategies
Steric Hindrance in Esterification
The bulky 3,4-diethoxybenzoate group impedes ester bond formation. Using DMAP as an acylation catalyst enhances reactivity by stabilizing the transition state.
Purification of Hydrophobic Intermediates
The final compound’s low polarity complicates chromatography. Gradient elution (hexane → ethyl acetate) improves resolution, while recrystallization from ethanol/water mixtures enhances purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Oxidized thiazole derivatives
Reduction Products: Reduced pyran derivatives
Substitution Products: Substituted benzoate esters
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s thiazole ring is of particular interest due to its presence in many bioactive molecules. It can be used in the design and synthesis of new pharmaceuticals with potential therapeutic effects.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyran ring and benzoate ester can also contribute to the compound’s overall biological activity by affecting its solubility, stability, and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Benzoate Substituent Effects: The diethoxy groups (target) confer higher lipophilicity compared to dimethoxy (, .6 g/mol) or nitro (, .4 g/mol) substituents. Ethoxy groups may enhance metabolic stability relative to methoxy due to slower oxidative degradation .
Heterocyclic Thioether Variations: The target’s 4-methylthiazole-thioether differs from thiadiazole-based analogs (–8). Thiazoles (one sulfur, one nitrogen) are less polar than thiadiazoles (two nitrogens, one sulfur), which may influence binding interactions in enzyme inhibition (e.g., HDAC targeting, as suggested in ) .
Molecular Weight and Bioavailability :
- The target’s higher molecular weight (~541.5 g/mol) compared to (448.4 g/mol) may reduce oral bioavailability, aligning with Lipinski’s "Rule of Five" limitations for drug-like molecules.
Research Findings and Implications
- HDAC Inhibition : Compounds with isoxazole or triazole moieties () demonstrate HDAC inhibitory activity via hydrophobic interactions and hydrogen bonding. The target’s thiazole-thioether group may similarly engage HDAC active sites .
- Antimicrobial Activity : Thiadiazole-thioether derivatives (e.g., –8) are frequently explored for antimicrobial properties, suggesting the target could be tested against bacterial or fungal strains .
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex heterocyclic compound that has attracted significant attention due to its potential biological activities. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of . Its structural features include:
- Pyran ring : This serves as a versatile scaffold for further functionalization.
- Thiazole moiety : Enhances biological activity through its unique electronic properties.
- Benzoate group : Contributes to the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have indicated that thiazole derivatives often possess significant antibacterial properties due to their ability to disrupt bacterial cell wall synthesis .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated .
The biological activity of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is thought to arise from its ability to interact with specific molecular targets within cells:
- Binding Affinity : The compound likely binds to active sites on enzymes or receptors, altering their function and leading to therapeutic effects.
- Signal Transduction Modulation : By influencing signaling pathways, the compound could affect various cellular processes, including apoptosis and cell cycle regulation .
Synthesis of the Compound
The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate typically involves several steps:
- Preparation of Intermediates : The initial steps involve synthesizing the thiazole and pyran intermediates.
- Coupling Reaction : These intermediates are then coupled with the diethoxybenzoate moiety under controlled conditions to yield the final product.
This multi-step synthesis allows for precise control over the compound's structure, enhancing its potential biological activity .
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 6-(Thiomethyl)-4-hydroxycoumarin | Antioxidant activity | |
| 6-(Thiomethyl)-pyridinyl derivative | Antimicrobial properties | |
| Thiazole-based benzoate | Antibacterial effects |
These findings suggest a promising avenue for further research into the therapeutic applications of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate.
Q & A
Q. Q1. What are the key synthetic routes for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Intermediate Preparation :
- Thiazole intermediate: React 4-methylthiazole-2-thiol with a methylating agent (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form the thioether linkage .
- Pyran intermediate: Synthesize 4-oxo-4H-pyran-3-yl via cyclization of diketones or via Claisen-Schmidt condensation .
Coupling : Use esterification (e.g., DCC/DMAP) to link intermediates with 3,4-diethoxybenzoic acid .
Purification : Optimize purity (>95%) via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. Q2. What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm thiazole (δ 6.8–7.2 ppm), pyran carbonyl (δ 170–175 ppm), and diethoxybenzene (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~435.51 g/mol) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .
Q. Q3. What preliminary biological assays are recommended for initial activity screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive bacteria, e.g., S. aureus) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Anti-inflammatory : COX-2 inhibition assay or TNF-α ELISA in LPS-stimulated macrophages .
Advanced Research Questions
Q. Q4. How does the thiazole-pyran-benzoate scaffold influence interactions with enzymatic targets like MMPs or kinases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with MMP-9 (PDB ID: 1L6J) or EGFR kinase (PDB ID: 1M17). Focus on:
- Thiazole sulfur’s role in coordinating catalytic zinc in MMPs .
- Diethoxybenzene’s hydrophobic interactions with kinase ATP-binding pockets .
- Mutagenesis Studies : Validate predictions by testing activity against wild-type vs. mutant enzymes (e.g., MMP-9 Ala substitutions near catalytic site) .
Q. Q5. How can contradictory data on antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative activity) be resolved?
Methodological Answer:
- Mechanistic Profiling : Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects .
- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess compound penetration in Gram-negative vs. Gram-positive bacteria .
- Resistance Studies : Serial passage experiments to evaluate potential for resistance development .
Q. Q6. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use PEG-400 or cyclodextrin complexes .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis); consider prodrug modifications .
- Plasma Protein Binding : Equilibrium dialysis to measure % bound to albumin/globulins .
Experimental Design & Data Analysis
Q. Q7. How should researchers design dose-response experiments to assess apoptotic effects in cancer cells?
Methodological Answer:
- Dose Range : Test 0.1–100 µM (logarithmic increments) .
- Assays : Combine Annexin V/PI flow cytometry with caspase-3/7 activity assays .
- Controls : Include staurosporine (apoptosis inducer) and Z-VAD-FMK (caspase inhibitor) .
Q. Q8. What statistical approaches are appropriate for analyzing SAR studies of analogs?
Methodological Answer:
- 3D-QSAR : CoMFA/CoMSIA to correlate substituent effects (e.g., diethoxy vs. methoxy groups) with activity .
- Machine Learning : Train random forest models on descriptors (e.g., LogP, polar surface area) to predict IC₅₀ values .
Future Directions
Q. Q9. What unexplored biological targets are plausible for this compound based on structural analogs?
Methodological Answer:
- Kinesin Spindle Protein (KSP) : Analog studies show thiazole derivatives inhibit KSP, disrupting mitotic spindle assembly .
- PARP-1 : Pyran-based compounds exhibit PARP-1 inhibition in DNA repair pathways .
Q. Q10. How can computational modeling guide the design of next-generation analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
